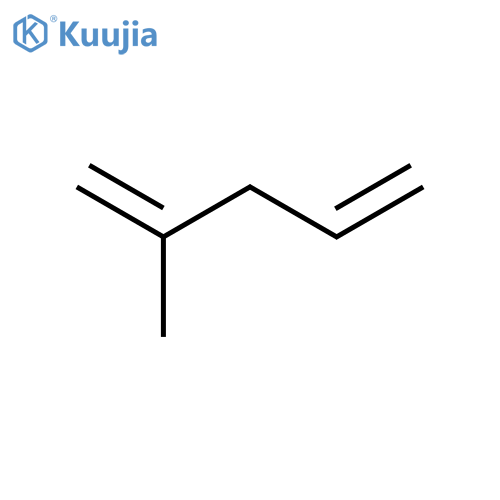Cas no 763-30-4 (2-Methyl-1,4-pentadiene)

2-Methyl-1,4-pentadiene structure
商品名:2-Methyl-1,4-pentadiene
2-Methyl-1,4-pentadiene 化学的及び物理的性質
名前と識別子
-
- 1,4-Pentadiene,2-methyl-
- 2-Methyl-1,4-pentadiene
- 2-methylpenta-1,4-diene
- NS00037774
- TG8TS4U1ST
- EINECS 212-109-2
- 763-30-4
- UNII-TG8TS4U1ST
- BRN 1697214
- AKOS015912615
- DRWYRROCDFQZQF-UHFFFAOYSA-N
- 2-Methyl-1,4-pentadiene, 99%
- 1,4-Pentadiene, 2-methyl-
- DTXSID80227172
- MFCD00008601
- 4-01-00-01020 (Beilstein Handbook Reference)
- M0616
- InChI=1/C6H10/c1-4-5-6(2)3/h4H,1-2,5H2,3H
- T72918
-
- MDL: MFCD00008601
- インチ: InChI=1S/C6H10/c1-4-5-6(2)3/h4H,1-2,5H2,3H3
- InChIKey: DRWYRROCDFQZQF-UHFFFAOYSA-N
- ほほえんだ: C=CCC(=C)C
計算された属性
- せいみつぶんしりょう: 82.07830
- どういたいしつりょう: 82.078
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 60.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.692 g/mL at 25 °C(lit.)
- ゆうかいてん: -94.9°C (estimate)
- ふってん: 57°C
- フラッシュポイント: 28 °F
- 屈折率: n20/D 1.406(lit.)
- PSA: 0.00000
- LogP: 2.13860
- じょうきあつ: 243.8±0.0 mmHg at 25°C
- ようかいせい: 未確定
2-Methyl-1,4-pentadiene セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:あぶない
- 危害声明: H225-H304
- 警告文: P210-P233-P240-P241+P242+P243-P280-P301+P310+P331-P303+P361+P353-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 2461 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11
- セキュリティの説明: S16; S29; S33
- RTECS番号:RZ2473500
-
危険物標識:

- リスク用語:R11
- 包装グループ:II
- 包装カテゴリ:II
- 包装等級:II
- 危険レベル:3.1
- セキュリティ用語:3.1
- 危険レベル:3.1
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2-Methyl-1,4-pentadiene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YR246-1ml |
2-Methyl-1,4-pentadiene |
763-30-4 | 99.0%(GC) | 1ml |
¥1109.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0616-5ML |
2-Methyl-1,4-pentadiene |
763-30-4 | >99.0%(GC) | 5ml |
¥1525.00 | 2024-04-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863268-1ml |
2-Methyl-1,4-pentadiene |
763-30-4 | ≥99%(GC) | 1ml |
768.60 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YR246-0.2ml |
2-Methyl-1,4-pentadiene |
763-30-4 | 99.0%(GC) | 0.2ml |
¥370.0 | 2022-06-10 | |
| abcr | AB138838-1ml |
2-Methyl-1,4-pentadiene, 99%; . |
763-30-4 | 99% | 1ml |
€189.40 | 2025-02-21 | |
| abcr | AB138838-5ml |
2-Methyl-1,4-pentadiene, 99%; . |
763-30-4 | 99% | 5ml |
€582.90 | 2025-02-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158232-1ML |
2-Methyl-1,4-pentadiene |
763-30-4 | >99.0%(GC) | 1ml |
¥765.90 | 2023-09-02 | |
| TRC | M917798-100mg |
2-Methyl-1,4-pentadiene |
763-30-4 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M917798-50mg |
2-Methyl-1,4-pentadiene |
763-30-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M917798-500mg |
2-Methyl-1,4-pentadiene |
763-30-4 | 500mg |
$ 185.00 | 2022-06-03 |
2-Methyl-1,4-pentadiene 関連文献
-
1. Kinetics of the thermal gas phase reactions of methylspiro[2,2]pentaneM. C. Flowers,A. R. Gibbons J. Chem. Soc. B 1971 612
-
2. Dehydration of βγ-unsaturated alcohols in dimethyl sulphoxideAnthony J. Bellamy,Robert S. Cooper,William Crilly,Donald R. B. Meldrum,Neil J. Truslove J. Chem. Soc. Perkin Trans. 2 1978 1309
-
3. Synthesis of new π-allylic palladium complexes by the reaction of divinyl carbinols with palladium(II) saltsK. Tsukiyama,Y. Takahashi,S. Sakai,Y. Ishii J. Chem. Soc. A 1971 3112
-
4. 648. Alkenylation with lithium alkenyls. Part XIII. 1-Methylvinyl-lithium (isoPropenyl-lithium)E. A. Braude,E. A. Evans J. Chem. Soc. 1956 3333
-
Kimberley E. Leather,Max R. McGillen,Carl J. Percival Phys. Chem. Chem. Phys. 2010 12 2935
763-30-4 (2-Methyl-1,4-pentadiene) 関連製品
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:763-30-4)2-Methyl-1,4-pentadiene

清らかである:99%
はかる:5ml
価格 ($):239.0